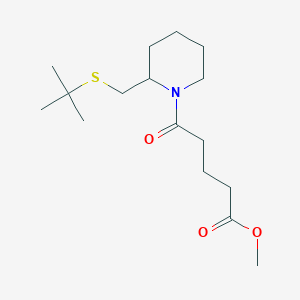

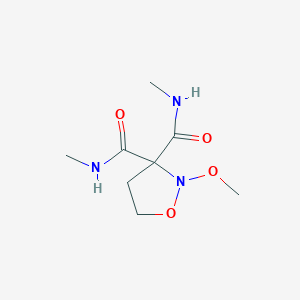

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate, also known as MBOA, is an organic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MBOA belongs to a class of compounds known as piperidines, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthetic Organic Chemistry Intermediates

Compounds similar to Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate are utilized as intermediates in synthetic organic chemistry. These compounds offer a route for the synthesis of complex molecules through isomerization reactions and serve as key components in the preparation of various synthetic targets. For instance, the double bond migration in certain unsaturated compounds facilitated by ruthenium catalysts enables the production of deconjugated compounds and conjugated enynes and dienes, which are significant in synthetic strategies (Wakamatsu et al., 2000).

Synthesis of Bioactive Molecules

These chemical intermediates are instrumental in the total synthesis of bioactive molecules, such as cryptophycins. The protocols developed for the synthesis of certain tert-butyl esters, which are components of cryptophycins, highlight the adaptability of these intermediates for structural modifications, crucial for the development of therapeutic agents (Eggen et al., 2000).

Development of Catalytic Systems

These compounds find applications in the development of catalytic systems as well. For example, metal complexes derived from substituted benzaldehyde S-methylisothiosemicarbazones, where tert-butyl and phenylsulfanyl groups play a critical role, exhibit enhanced catalytic activity and stability of redox states. Such systems are valuable for selective oxidations in organic synthesis (Arion et al., 2013).

Antimicrobial Activity

Additionally, some derivatives are explored for their antimicrobial activity, particularly against Mycobacterium tuberculosis. The synthesis of spiro-piperidin-4-ones and their evaluation for antimycobacterial properties underscore the potential of these compounds in medicinal chemistry (Kumar et al., 2008).

properties

IUPAC Name |

methyl 5-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3S/c1-16(2,3)21-12-13-8-5-6-11-17(13)14(18)9-7-10-15(19)20-4/h13H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHHYIPYYFFDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-((tert-butylthio)methyl)piperidin-1-yl)-5-oxopentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2859889.png)

![3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea](/img/structure/B2859892.png)

![5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2859893.png)

![2-(4-{[(4,6-Dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2859894.png)

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2859898.png)

![2-(4-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2859907.png)

![2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2859910.png)